molecular formula C29H48O B192456 Stigmasterol CAS No. 83-48-7

Stigmasterol

Cat. No. B192456
CAS RN: 83-48-7
M. Wt: 412.7 g/mol
InChI Key: HCXVJBMSMIARIN-PHZDYDNGSA-N
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Description

Stigmasterol is an unsaturated phytosterol belonging to the class of tetracyclic triterpenes . It is one of the most common plant sterols, found in a variety of natural sources, including vegetable fats or oils from many plants . It has received much attention for its various pharmacological effects including anti-inflammation, anti-diabetes, anti-oxidization, and lowering blood cholesterol .


Synthesis Analysis

Stigmasterol has been used in the synthesis of silver nanoparticles . The Density Functional Theory (DFT) studies reveal that the stigmasterol present in Ficus Hispida leaf extract (FHLE) is responsible for leaf extract to behave as a reducing agent for reduction of Ag+ ions into Ag0 .


Molecular Structure Analysis

The molecular structure of stigmasterol is characterized by its IUPAC name Stigmasta-5,22-dien-3β-ol . It has a molar mass of 412.702 g·mol−1 .


Chemical Reactions Analysis

Stigmasterol has been examined for its various biological activities on different metabolic disorders . It has been found to have potent pharmacological effects such as anticancer, anti-osteoarthritis, anti-inflammatory, anti-diabetic, immunomodulatory, antiparasitic, antifungal, antibacterial, antioxidant, and neuroprotective properties .


Physical And Chemical Properties Analysis

Stigmasterol is a white solid with a melting point of 160 to 164 °C . It is insoluble in water . Its chemical formula is C29H48O and it has a density of 0.9639 (rough estimate) .

Scientific Research Applications

  • Memory Impairment Amelioration : Stigmasterol has been shown to attenuate scopolamine-induced memory impairments in mice, suggesting potential applications in cognitive disorders treatment (Park et al., 2012).

  • Anticancer Efficacy : It exhibited chemopreventive activity in a mouse model of skin carcinoma induced by DMBA, indicating its potential as an anticancer agent (Ali et al., 2015).

  • Allergic Response Alleviation : Stigmasterol significantly inhibited allergic cutaneous responses and pruritus, suggesting therapeutic potential for allergic skin diseases (Antwi et al., 2018).

  • Asthma Treatment : It also showed suppressive effects on allergic airway inflammation in a guinea pig model of ovalbumin-induced asthma, indicating its antiasthmatic properties (Antwi et al., 2017).

  • Ovarian Cancer Apoptosis Induction : Stigmasterol induced apoptosis in ovarian cancer cells, suggesting a new potential treatment for ovarian cancer (Bae et al., 2020).

  • Innate Immune Response Inhibition : It inhibited lipopolysaccharide-induced innate immune responses in murine models, highlighting its immunomodulatory capabilities (Antwi et al., 2017).

  • Osteoarthritis Potential : Stigmasterol exhibited potential anti-osteoarthritic properties by inhibiting inflammatory mediators and metalloproteinases in chondrocytes (Gabay et al., 2010).

  • Psychosis Symptom Management : Its potential in managing psychotic symptoms was demonstrated through its effectiveness against ketamine-induced psychotic symptoms in mice (Yadav et al., 2018).

  • Molecular Characterization : Research also delved into enhancing its solubility and bioavailability via molecular encapsulation (Francy et al., 2022).

  • Lung Cancer Inhibition : Stigmasterol was found to inhibit lung cancer progression by targeting retinoic acid-related orphan receptor C (Dong et al., 2021).

  • Gastric Cancer Effects : It showed potent antitumor effects in human gastric cancer cells mediated via inhibition of cell migration and the JAK/STAT signalling pathway (Li et al., 2018).

  • Cartilage Degradation in Osteoarthritis : The anti-osteoarthritic properties of stigmasterol were further demonstrated in a rabbit model of osteoarthritis (Chen et al., 2012).

  • Tumor Angiogenesis Suppression : Lupeol and stigmasterol suppressed tumor angiogenesis in cholangiocarcinoma growth in mice (Kangsamaksin et al., 2017).

  • Anti-diabetic Activity : Stigmasterol showed potential in treating type 2 diabetes mellitus by targeting the GLUT4 glucose transporter (Wang et al., 2017).

  • Antibiotic Adjuvant : It acted as an adjuvant for beta-lactam antibiotics against beta-lactamase positive clinical isolates (Yenn et al., 2017).

  • Thyroid and Glucose Regulation : Stigmasterol isolated from Butea monosperma exhibited thyroid inhibitory, antiperoxidative, and hypoglycemic effects (Panda et al., 2009).

  • Environmental Treatment : It was successfully removed from Kraft mill effluent by aerobic biological treatment, demonstrating environmental application (Chamorro et al., 2016).

  • Mechanism of Anti-tumor Action : A review detailed its various mechanisms of anti-tumor action, highlighting its promise as an anti-tumor agent (Zhang et al., 2022).

  • Antihypercholesterolemic Activity : Stigmasterol showed antihypercholesterolemic activity, indicating its potential for cholesterol management (Chandler et al., 1979).

  • Anti-inflammatory and Antinociceptive Activities : It demonstrated anti-inflammatory and antinociceptive activities in mice, possibly mediated by glucocorticoid receptors (Morgan et al., 2021).

Future Directions

Stigmasterol holds promise as a potentially beneficial therapeutic agent for malignant tumors because of its significant anti-tumor bioactivity . In the future, researchers should substitute in vivo and in vitro experiments into clinical trials to fully explore the potential of stigmasterol in tumor treatment .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXVJBMSMIARIN-PHZDYDNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015733
Record name Stigmasterol
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Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Stigmasterol
Source Human Metabolome Database (HMDB)
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Solubility

Very soluble in benzene, ethyl ether, ethanol, Soluble in the usual organic solvents
Record name STIGMASTEROL
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Product Name

Stigmasterol

CAS RN

83-48-7
Record name Stigmasterol
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Record name Stigmasterol
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Record name Stigmasta-5,22-dien-3-β-ol
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Record name STIGMASTEROL
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Record name STIGMASTEROL
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Record name Stigmasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170 °C
Record name STIGMASTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Stigmasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64,500
Citations
N Kaur, J Chaudhary, A Jain… - International Journal of …, 2011 - researchgate.net
Extensive research has been carried out from last decades to discover potential constituents from plant sources. Stigmasterol is an important constituent and has been isolated from …
Number of citations: 233 www.researchgate.net
O Gabay, C Sanchez, C Salvat, F Chevy… - Osteoarthritis and …, 2010 - Elsevier
… , stigmasterol was capable of counteracting the IL-1β-induced NF-κB pathway. CONCLUSION: This study shows that stigmasterol … ex vivo and in vivo investigations with stigmasterol. …
Number of citations: 454 www.sciencedirect.com
SI Aboobucker, WP Suza - Frontiers in plant science, 2019 - frontiersin.org
… Functional characterization of genes controlling stigmasterol biosynthesis might … stigmasterol production and suggest experimental approaches to investigate the role of stigmasterol …
Number of citations: 95 www.frontiersin.org
S Bakrim, N Benkhaira, I Bourais, T Benali, LH Lee… - Antioxidants, 2022 - mdpi.com
… Stigmasterol exerts anti-diabetic effects by reducing fasting … Some stigmasterol-rich plants were able to inhibit Candida … into the pharmacological abilities of stigmasterol and the specific …
Number of citations: 52 www.mdpi.com
S Panda, M Jafri, A Kar, BK Meheta - Fitoterapia, 2009 - Elsevier
Stigmasterol, isolated from the bark of Butea monosperma was evaluated for its thyroid hormone and glucose regulatory efficacy in mice. Its administration at 2.6 mg/kg/d for 20 days …
Number of citations: 383 www.sciencedirect.com
R Ashraf, HN Bhatti - A Centum of Valuable Plant Bioactives, 2021 - Elsevier
… that differ in their functions and availability but stigmasterol has made its unique place due to its better … But the effective use of stigmasterol is associated with its challenging isolation and …
Number of citations: 14 www.sciencedirect.com
T Kangsamaksin, S Chaithongyot… - PloS one, 2017 - journals.plos.org
… stigmasterol on tumor and endothelial cells in vitro and their anti-cancer activities in vivo. Our results demonstrated that lupeol and stigmasterol … In vivo, lupeol and stigmasterol disrupted …
Number of citations: 163 journals.plos.org
SJ Park, DH Kim, JM Jung, JM Kim, M Cai, X Liu… - European journal of …, 2012 - Elsevier
Stigmasterol, a kind of phytosterol, is present in small amounts in various foods. In the present study, we investigated the effects of stigmasterol on scopolamine-induced memory …
Number of citations: 110 www.sciencedirect.com
T Griebel, J Zeier - The Plant Journal, 2010 - Wiley Online Library
… However, although the levels of stigmasterol are low in control leaves (Figure 1b), we observed a significant peak of stigmasterol in extracts from P. syringae-treated leaves (Figure 1c), …
Number of citations: 168 onlinelibrary.wiley.com
MS Alam, N Chopra, M Ali, M Niwa - Phytochemistry, 1996 - Elsevier
Augustic acid, a new oleanane derivative, and a stigmasterol glycoside were isolated from the roots of Ambroma augusta. Their structures were established as olean-12-en-2β,3β-diol-…
Number of citations: 136 www.sciencedirect.com

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